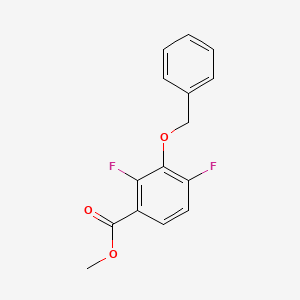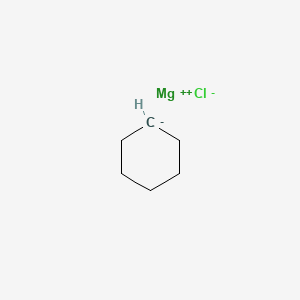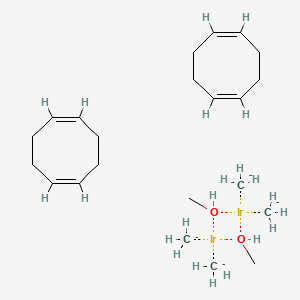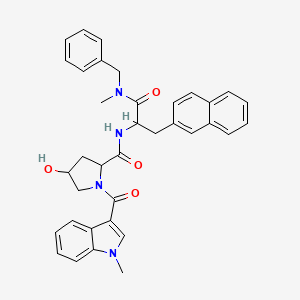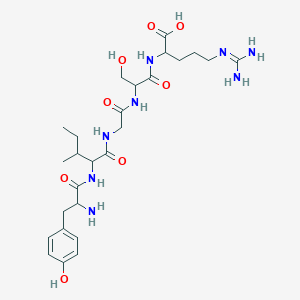![molecular formula C15H23N3O3 B13401462 (S)-2-Amino-N-[(S)-1-[[4-(hydroxymethyl)phenyl]amino]-1-oxo-2-propyl]-3-methylbutanamide](/img/structure/B13401462.png)
(S)-2-Amino-N-[(S)-1-[[4-(hydroxymethyl)phenyl]amino]-1-oxo-2-propyl]-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Val-Ala-PAB, also known as Valine-Alanine-para-aminobenzyl, is a dipeptide linker commonly used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to be cleaved by specific enzymes, such as cathepsin B, which are often overexpressed in tumor cells. The cleavage of Val-Ala-PAB releases the active drug payload, making it a crucial component in targeted cancer therapies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Val-Ala-PAB is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis begins with the attachment of the first amino acid, valine, to a solid resin. Subsequent amino acids, alanine and para-aminobenzyl, are added one by one using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine). The final product is cleaved from the resin and purified .
Industrial Production Methods: In industrial settings, the production of Val-Ala-PAB involves automated peptide synthesizers that can handle large-scale synthesis. These machines use pre-programmed sequences to add amino acids and reagents in a highly controlled manner, ensuring high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC) .
Análisis De Reacciones Químicas
Types of Reactions: Val-Ala-PAB primarily undergoes enzymatic cleavage reactions. The dipeptide linker is designed to be cleaved by lysosomal enzymes such as cathepsin B. This cleavage releases the active drug payload, which can then exert its therapeutic effects .
Common Reagents and Conditions: The enzymatic cleavage of Val-Ala-PAB typically occurs under physiological conditions, with the presence of cathepsin B being the primary requirement. The reaction is highly specific and efficient, ensuring that the drug payload is released only in the target cells .
Major Products Formed: The major product formed from the cleavage of Val-Ala-PAB is the active drug payload, which can vary depending on the specific ADC. The cleavage also releases the dipeptide and para-aminobenzyl components .
Aplicaciones Científicas De Investigación
Val-Ala-PAB has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a cleavable linker in the synthesis of complex molecules. In biology, it is employed in the development of enzyme-cleavable oligonucleotides for targeted gene therapy .
In medicine, Val-Ala-PAB is a critical component of ADCs, which are used to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy tissues. This targeted approach has shown promise in the treatment of various cancers, including breast cancer and lymphoma .
In the industry, Val-Ala-PAB is used in the production of ADCs and other bioconjugates, contributing to the development of new therapeutic agents and diagnostic tools .
Mecanismo De Acción
The mechanism of action of Val-Ala-PAB involves its enzymatic cleavage by cathepsin B, which is overexpressed in tumor cells. Upon cleavage, the active drug payload is released, allowing it to exert its cytotoxic effects on the cancer cells. The molecular targets and pathways involved depend on the specific drug payload used in the ADC .
Comparación Con Compuestos Similares
Val-Ala-PAB is similar to other dipeptide linkers used in ADCs, such as Val-Cit-PAB (Valine-Citrulline-para-aminobenzyl). Both linkers are designed to be cleaved by cathepsin B, but Val-Ala-PAB has been shown to have better stability and efficiency in certain applications .
List of Similar Compounds:- Valine-Citrulline-para-aminobenzyl (Val-Cit-PAB)
- Glycine-Phenylalanine-para-aminobenzyl (Gly-Phe-PAB)
- Alanine-Phenylalanine-para-aminobenzyl (Ala-Phe-PAB)
These compounds share similar mechanisms of action but differ in their stability, efficiency, and specific applications .
Propiedades
IUPAC Name |
2-amino-N-[1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-9(2)13(16)15(21)17-10(3)14(20)18-12-6-4-11(8-19)5-7-12/h4-7,9-10,13,19H,8,16H2,1-3H3,(H,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWYWNRCBPYLML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(6S,8S,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B13401381.png)


![Tert-butyl rel-(3aR,5r,6aS)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B13401390.png)
![2,3-dihydroxybutanedioic acid;methyl N-[1-[6-[5-[9,9-difluoro-7-[2-[2-[2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13401410.png)
![Platinum muriaticum [hpus]](/img/structure/B13401412.png)
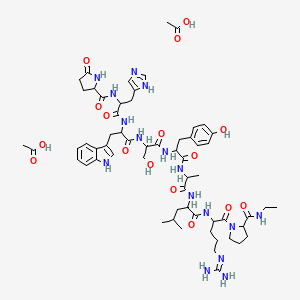
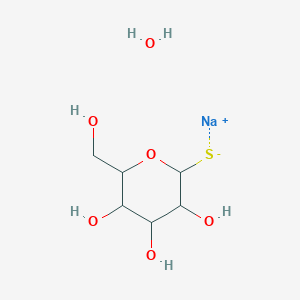
![N-[2-(Acetylamino)-2-deoxy-6-O-(|A-L-fucopyranosyl)-|A-D-glucopyranosyl]-N2-Fmoc-L-asparagine](/img/structure/B13401421.png)
